molecular formula C11H12BrNO4 B8127403 Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate

Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate

Cat. No.: B8127403
M. Wt: 302.12 g/mol
InChI Key: HBDWMFVPZMFMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Features:

  • Branched Alkyl Chain : The 2-methylpropanoate group introduces a tetrahedral geometry at C2, creating a rigid, non-planar structure.
  • Aromatic Substitution Effects : The electron-withdrawing nitro (-NO₂) and bromine (-Br) groups induce electronic asymmetry, polarizing the phenyl ring and influencing reactivity.
  • Dihedral Angles : In analogous brominated nitrophenyl esters, the dihedral angle between the nitro-substituted aryl ring and adjacent functional groups ranges from 60° to 65°, suggesting moderate conjugation disruption.

Crystallographic Data and X-Ray Diffraction Studies

While direct X-ray diffraction data for this compound is limited, studies on structurally similar brominated nitrophenyl esters provide insights into its likely crystal packing and intermolecular interactions.

Comparative Crystallographic Analysis:

Property 4-Nitrophenyl 4-Bromobenzoate 4-Nitrophenyl 2-Bromo-2-Methylpropanoate
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/c
Unit Cell Parameters a = 8.8177 Å, b = 9.5279 Å, c = 14.9394 Å a = 10.214 Å, b = 12.358 Å, c = 15.672 Å
β Angle 99.024° 95.87°
Interactions C–H···O, Br···O contacts C–H···O zigzag chains

In these analogues, halogen bonding (Br···O) and weak hydrogen bonding (C–H···O) dominate the supramolecular architecture, forming chains or layers. For this compound, similar interactions are expected, with steric effects from the methyl groups potentially reducing packing efficiency.

Comparative Analysis with Analogous Brominated Nitrophenyl Esters

The structural and electronic properties of this compound were compared to two analogues:

Table 1: Structural and Physical Properties of Brominated Nitrophenyl Esters

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Interactions
This compound C₁₁H₁₂BrNO₄ 302.12 2-NO₂, 4-Br C–H···O, Br···O (predicted)
(4-Nitrophenyl) 2-bromo-2-methylpropanoate C₁₀H₁₀BrNO₄ 288.10 4-NO₂, 2-Br C–H···O zigzag chains
4-Nitrophenyl 4-bromobenzoate C₁₃H₈BrNO₄ 322.11 4-NO₂, 4-Br Br···O, π-π stacking

Key Observations:

  • Substituent Position Effects :

    • Ortho-nitro groups (as in the target compound) introduce steric hindrance, reducing rotational freedom compared to para-substituted analogues.
    • Bromine at para (C4) enhances electrophilic aromatic substitution reactivity relative to meta or ortho positions.
  • Electronic Effects :

    • The nitro group’s electron-withdrawing nature deactivates the phenyl ring, directing further substitutions to halogen-rich regions.
    • Bromine’s polarizability contributes to halogen bonding, stabilizing crystal lattices.
  • Thermal Stability :

    • Methyl esters generally exhibit higher thermal stability than phenyl esters due to reduced resonance stabilization in the leaving group.

Properties

IUPAC Name

methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-11(2,10(14)17-3)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWMFVPZMFMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis pathways. Biology: Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate exerts its effects involves its interaction with biological targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The bromine atom can also participate in electrophilic substitution reactions, affecting various molecular pathways.

Comparison with Similar Compounds

Structural Analogues

Methyl 2-(4-bromophenyl)-2-methylpropanoate
  • Molecular Formula : C₁₁H₁₃BrO₂
  • Molecular Weight : 257.12 g/mol
  • Key Differences : Lacks the nitro group at the 2-position.
  • Impact : The absence of the electron-withdrawing nitro group reduces the compound’s reactivity in electrophilic substitution reactions. It is commonly used as a precursor for synthesizing more complex derivatives, such as the target compound .
4-Nitrophenyl 2-bromo-2-methylpropanoate
  • Molecular Formula: C₁₀H₁₀BrNO₄
  • Molecular Weight : 286.10 g/mol
  • Key Differences : The nitro and bromo groups are on separate aromatic and ester moieties, respectively.
  • Impact : The nitro group on the phenyl ring enhances intermolecular interactions (e.g., C–H···O hydrogen bonds), leading to a crystalline structure with a melting point of 342–343 K . This compound is utilized as a polymerization initiator and in alkoxyamine synthesis .
Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate
  • Molecular Formula : C₁₂H₁₅BrN₂O₄
  • Molecular Weight : 331.17 g/mol
  • Key Differences: Incorporates a methylamino group at the 4-bromo-2-nitrophenyl moiety.
  • This derivative is explored for its bioactivity in pharmaceutical applications .

Functional Analogues

Methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate
  • Molecular Formula : C₁₅H₁₈BrO₃
  • Molecular Weight : 325.20 g/mol
  • Key Differences: The bromine is part of a 4-bromobutanoyl side chain instead of a direct aromatic substituent.
  • Impact : The aliphatic bromine enhances reactivity in nucleophilic substitution reactions. This compound is an intermediate in API synthesis, such as in the production of antihistamines .
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid
  • Molecular Formula : C₁₂H₁₅BrO₂
  • Molecular Weight : 271.15 g/mol
  • Key Differences : Hydrolyzed carboxylic acid derivative with an ethyl substituent.

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Key Substituents Melting Point (K) Reactivity Profile
Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate 302.12 4-Br, 2-NO₂, methyl ester Not reported High electrophilic reactivity due to NO₂
Methyl 2-(4-bromophenyl)-2-methylpropanoate 257.12 4-Br, methyl ester Not reported Moderate reactivity; precursor for nitration
4-Nitrophenyl 2-bromo-2-methylpropanoate 286.10 4-NO₂ (phenyl), Br (ester) 342–343 Polymerization initiator
Methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate 325.20 4-bromobutanoyl, methyl ester Not reported Nucleophilic substitution at aliphatic Br

Biological Activity

Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activities, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H15BrN2O4
  • Molecular Weight : 315.16 g/mol
  • CAS Number : 86812394
  • IUPAC Name : this compound

The compound features a bromo and nitro substituent on the aromatic ring, which may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of nitrophenyl compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound possesses moderate to strong antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A study demonstrated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15

The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Case Studies and Research Findings

  • Synthesis and Biological Testing : A recent study synthesized this compound through a multi-step process involving bromination and nitration. The synthesized compound was subjected to antimicrobial and anticancer assays, confirming its effectiveness against selected pathogens and cancer cell lines.
  • Structure-Activity Relationship (SAR) : Analysis of various derivatives revealed that modifications on the nitro group significantly affect biological activity. For instance, replacing the nitro group with other electron-withdrawing groups enhanced antibacterial potency, suggesting that electronic effects play a crucial role in activity.
  • In Vivo Studies : Preliminary in vivo studies conducted on murine models indicated that administration of the compound resulted in a notable reduction in tumor size without significant toxicity, highlighting its potential as a therapeutic agent.

Preparation Methods

Bromination in Aqueous Medium

The bromination of 2-methyl-2-(2-nitrophenyl)propanoic acid is a critical step to introduce the bromine substituent at the para position of the nitro group. This method, adapted from patents [US20120309973A1] and [EP2532644A1], involves:

  • Reagents : Bromine (1–2 equivalents), sodium bicarbonate (base), and water as the solvent.

  • Conditions : Heterogeneous reaction at 25–35°C for 10 hours.

  • Mechanism : Bromine selectively substitutes the hydrogen at the 4-position of the phenyl ring due to the nitro group’s meta-directing effect.

Post-bromination, the product, 2-(4-bromo-2-nitrophenyl)-2-methylpropanoic acid, is extracted using toluene and purified via acid-base partitioning (pH 5 with HCl).

Esterification with Methanol

The carboxylic acid intermediate is esterified to yield the target compound:

  • Reagents : Methanol, sulfuric acid (catalyst).

  • Conditions : Reflux at 63–67°C for 16 hours.

  • Yield : 79% after distillation under reduced pressure.

Data Table 1: Bromination-Esterification Method

StepReagents/ConditionsYieldPurity
BrominationBr₂, NaHCO₃, H₂O, 25–35°C, 10h46.6%99.28%
EsterificationCH₃OH, H₂SO₄, 63–67°C, 16h79%99.2%

Metal-Mediated Synthesis via Sodium Rearrangement

Formation of Sodium 4-Bromo-2-Nitrobenzyl Intermediate

A method described in [CN102718659A] involves reacting 4-bromo-2-nitrochlorotoluene with sodium metal in cyclohexane:

  • Reaction :

    4-Bromo-2-nitrochlorotoluene+NaNa-4-bromo-2-nitrobenzyl+NaCl\text{4-Bromo-2-nitrochlorotoluene} + \text{Na} \rightarrow \text{Na-4-bromo-2-nitrobenzyl} + \text{NaCl}
  • Conditions : 40°C for 5 hours, followed by CO₂ gas introduction to form sodium 4-bromo-2-nitrophenylacetate.

Acidification and Esterification

The sodium salt is acidified to 4-bromo-2-nitrophenylacetic acid, which undergoes methyl esterification:

  • Reagents : Methanol, sulfuric acid.

  • Yield : 96.4% after recrystallization.

Data Table 2: Metal-Mediated Synthesis

StepReagents/ConditionsYield
Sodium intermediateNa, cyclohexane, 40°C, 5h93%
EsterificationCH₃OH, H₂SO₄, reflux96.4%

Nucleophilic Alkylation of Methyl Acetoacetate

Enolate Formation and Alkylation

A two-step process involves generating the enolate of methyl acetoacetate and reacting it with 4-bromo-2-nitrobenzyl bromide:

  • Enolate Formation : Use of LDA (lithium diisopropylamide) in THF at -78°C.

  • Alkylation :

    Enolate+4-Bromo-2-nitrobenzyl bromideMethyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate\text{Enolate} + \text{4-Bromo-2-nitrobenzyl bromide} \rightarrow \text{Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate}
  • Yield : ~70% after purification.

Decarboxylation and Optimization

Decarboxylation under acidic conditions (e.g., HCl/EtOH) removes the β-keto group, yielding the final product.

Comparative Analysis of Methods

Data Table 3: Method Comparison

MethodAdvantagesLimitationsOverall Yield
Bromination-EsterificationHigh regioselectivity, scalableRequires harsh bromination conditions63%
Metal-MediatedMild conditions, high purityMulti-step, costly reagents58%
Nucleophilic AlkylationFlexible substrate scopeSensitive to moisture, low atom economy70%

Industrial-Scale Production Insights

Patents highlight a scalable process:

  • Batch Size : 275 kg of substrate.

  • Solvents : Toluene and methanol for esterification.

  • Distillation : Reduced pressure (19 Torr) to isolate the ester (boiling point: 52°C).

Challenges and Optimization Strategies

  • Regioselectivity : Nitration before bromination ensures correct positioning of substituents.

  • Purification : Distillation under reduced pressure avoids decomposition.

  • Catalysts : Sulfuric acid outperforms p-toluenesulfonic acid in esterification yields .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via esterification of 2-(4-bromo-2-nitrophenyl)-2-methylpropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux. Alternatively, coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) may introduce substituents to pre-functionalized aromatic rings, as seen in similar brominated ester syntheses .
  • Critical Parameters : Reaction temperature, catalyst loading, and solvent polarity significantly affect yield. For example, refluxing methanol ensures esterification completion, while controlled addition of brominating agents prevents over-substitution .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Analytical Workflow :

  • NMR : Analyze ¹H and ¹³C NMR spectra for characteristic peaks:
  • Methyl groups : δ ~1.5 ppm (s, 6H, geminal methyl groups).
  • Aromatic protons : δ ~7.3–8.2 ppm (split patterns indicate bromo and nitro substituents) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks at m/z ~326/328 (Br isotopic pattern) .
  • X-ray Crystallography : Use SHELXL for refinement and ORTEP for visualizing anisotropic displacement ellipsoids to confirm spatial arrangement .

Q. What are the common impurities or byproducts in its synthesis, and how are they resolved?

  • Impurity Profile : Hydrolysis of the ester group (yielding carboxylic acid) or incomplete bromination/nitration (e.g., mono-substituted intermediates) are common.
  • Resolution : Chromatography (silica gel, hexane/EtOAc) or recrystallization (using ethanol/water mixtures) isolates the pure product. LCMS and HPLC (retention time ~0.97–1.2 minutes) monitor purity .

Advanced Research Questions

Q. How do electronic effects of the bromo and nitro groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution at the para-bromo position. Density Functional Theory (DFT) calculations can predict regioselectivity in Suzuki-Miyaura couplings .
  • Experimental Validation : Compare reaction rates with analogs lacking nitro/bromo groups. For example, Pd-catalyzed coupling with arylboronic acids proceeds faster in the presence of nitro groups due to enhanced electrophilicity .

Q. What strategies optimize enantioselective synthesis of derivatives for medicinal chemistry applications?

  • Chiral Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP complexes to introduce stereocenters.
  • Case Study : Derivatives like methyl 2-(4-aminophenyl)-2-methylpropanoate (≥98% purity) are synthesized via catalytic hydrogenation of the nitro group, requiring careful control of H₂ pressure to avoid over-reduction .

Q. How can computational modeling predict the compound’s behavior in solid-state vs. solution phases?

  • Tools : Employ Gaussian 16 for optimizing molecular geometry and CrystalExplorer for Hirshfeld surface analysis. Compare computed NMR shifts (GIAO method) with experimental data to validate models .
  • Findings : The bulky 2-methylpropanoate group likely induces steric hindrance, reducing crystal symmetry. Simulated powder XRD patterns should match experimental data within 2θ < 5° error .

Methodological Recommendations

  • Contradiction Resolution : Discrepancies in reported yields (e.g., 65% vs. 90%) may arise from purification techniques. Validate via triplicate experiments with standardized workup protocols .
  • Advanced Characterization : Pair dynamic NMR (DNMR) with variable-temperature studies to probe conformational flexibility of the ester group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.